Propanal, 3-(butylnitrosoamino)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- δ 9.72 ppm (s, 1H, CHO)
- δ 3.65–3.58 ppm (m, 2H, CH₂–N(NO)–)
- δ 2.45–2.32 ppm (t, 2H, CH₂–CHO)
- δ 1.55–1.25 ppm (m, 6H, butyl CH₂)
- δ 0.92 ppm (t, 3H, butyl CH₃)
- ¹³C NMR :
- δ 201.5 ppm (CHO)
- δ 55.2 ppm (C–N(NO)–)
- δ 30.1–22.4 ppm (butyl CH₂)
Infrared (IR) Spectroscopy
- Strong absorption at 1,520 cm⁻¹ (N=O stretch)
- 2,820 cm⁻¹ (C–H stretch, aldehyde)
- 1,710 cm⁻¹ (C=O stretch, aldehyde)
Mass Spectrometry (MS)
- Molecular Ion : m/z 174.1 [M]⁺
- Fragmentation Patterns :
- m/z 129.0 [M – C₃H₅O]⁺ (loss of propanal)
- m/z 86.1 [C₄H₈N₂O]⁺ (butylnitrosoamino fragment)
These spectral profiles align with those of structurally related nitrosamines, such as 3-(ethyl(nitroso)amino)propanamide, but are distinguished by the aldehyde-related signals.
Properties
CAS No. |
70625-88-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-butyl-N-(3-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-5-9(8-11)6-4-7-10/h7H,2-6H2,1H3 |
InChI Key |
DZULXNNXXVUPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC=O)N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation of Secondary Amines
- The preparation of nitrosoamines generally involves the nitrosation of secondary amines. For “Propanal, 3-(butylnitrosoamino)-”, the precursor is likely a secondary amine derivative of propanal where the butyl group is attached to the nitrogen.
- Nitrosation is commonly performed using sodium nitrite (NaNO2) in acidic media (e.g., HCl or acetic acid) at low temperatures to generate nitrous acid in situ, which then reacts with the amine to form the nitrosoamine.
- For example, secondary aromatic amines undergo nitrosation at the nitrogen atom to yield N-nitrosoamines. Although “Propanal, 3-(butylnitrosoamino)-” is aliphatic, similar principles apply, with careful control of pH and temperature to favor N-nitrosation over other side reactions.
Use of Alkyl Nitrites
- Alkyl nitrites such as butyl nitrite can serve as nitrosating agents. The reaction of butyl nitrite with the appropriate amine precursor in glacial acetic acid under reflux conditions can yield the nitrosoamine product.
- This method has been extended to various nitroso compounds and is suitable for preparing nitroso derivatives with alkyl substituents.
Nitrosyl Chloride Method
- Nitrosyl chloride (NOCl) is another potent nitrosating agent used in the preparation of nitroso compounds.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or ether at low temperatures (−20 °C to 0 °C) to control the reaction rate and avoid decomposition.
- This method is effective for preparing nitroso derivatives from amines and has been reported to give good yields for similar nitroso compounds.
Aldehyde Functionalization and Nitrosation
- Since the compound contains a propanal (propanalhyde) moiety, the aldehyde functionality must be preserved during nitrosation.
- Protective strategies or mild reaction conditions are employed to prevent aldehyde oxidation or polymerization.
- In some synthetic routes, the aldehyde is introduced after nitrosation of the amine, or the nitrosation is performed on a preformed amino-aldehyde intermediate under carefully controlled conditions.
Experimental Conditions and Optimization
| Parameter | Typical Conditions for Nitrosation of Secondary Amines |
|---|---|
| Nitrosating agent | Sodium nitrite (NaNO2), butyl nitrite, or nitrosyl chloride |
| Solvent | Glacial acetic acid, dichloromethane, ether |
| Temperature | 0 °C to reflux (depending on agent and substrate) |
| pH | Acidic (pH ~1-3) to generate nitrous acid in situ |
| Reaction time | 30 min to several hours |
| Atmosphere | Inert (N2) to prevent oxidation |
- The reaction progress is monitored by TLC or spectroscopic methods to ensure complete conversion and minimize side products.
Purification Techniques
- Due to the sensitivity of nitrosoamines, purification is often performed by low-temperature crystallization or chromatography under inert atmosphere.
- Solvent systems such as diethyl ether and ethanol mixtures are used to isolate pure nitrosoamine compounds without decomposition.
Summary Table of Preparation Methods
| Method | Nitrosating Agent | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Acidic Nitrosation | Sodium nitrite + HCl | Glacial acetic acid | 0 °C to RT | 40-60 | Common, mild conditions |
| Alkyl Nitrite Reaction | Butyl nitrite | Glacial acetic acid | Reflux | 50-70 | Suitable for alkyl-substituted nitrosoamines |
| Nitrosyl Chloride Method | Nitrosyl chloride (NOCl) | Dichloromethane, ether | −20 °C to 0 °C | 50-70 | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
Propanal, 3-(butylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanal, 3-(butylnitrosoamino)- can yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Propanal, 3-(butylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of propanal, 3-(butylnitrosoamino)- involves its interaction with molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound of interest in biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propanal, 3-(butylnitrosoamino)- belongs to the nitrosamine class, characterized by the nitroso group bonded to an amine. Below is a comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| Propanal, 3-(butylnitrosoamino)- | 51938-13-7 | C₇H₁₆N₂O₂ | Nitroso, hydroxyl, amine | Mutagenic, moderate toxicity |
| Dimethylaminopropylamine | 109-55-7 | C₅H₁₄N₂ | Tertiary amine | Industrial solvent, corrosive |
| 3-(Methylamino)-1-propanol | 3179-63-3 | C₅H₁₃NO | Hydroxyl, secondary amine | Intermediate in drug synthesis |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | Nitroso, dimethylamine | Potent carcinogen (LD₅₀: 37 mg/kg) |
Key Observations :
- Propanal, 3-(butylnitrosoamino)- shares the nitroso group with NDMA, a well-known carcinogen. However, its longer alkyl chain and hydroxyl group may reduce volatility and alter metabolic pathways compared to NDMA .
Toxicity and Carcinogenicity Profiles
Key Findings :
- Propanal, 3-(butylnitrosoamino)- exhibits lower acute toxicity than NDMA (higher LD₅₀) but shares mutagenic activity, albeit at higher concentrations .
Environmental and Industrial Relevance
- Its formation may occur as a byproduct in reactions involving secondary amines and nitrosating agents, similar to NDMA formation in water treatment systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(butylnitrosoamino)propanal, and how can purity be validated?
- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous nitrosoamine synthesis methods involve nitrosation of secondary amines using nitrous acid or sodium nitrite under acidic conditions . For example, 3-(butylnitrosoamino)-1-propanol (a related compound) is synthesized via nitrosation of butyl-(3-hydroxypropyl)amine . Adapting this method, researchers could substitute the alcohol group with an aldehyde moiety.
- Purity Validation : Use HPLC-MS/MS with a C18 column and methanol/water gradient (e.g., 50:50 to 90:10) for separation, coupled with internal standards like deuterated analogs for quantification . Confirm structural integrity via NMR (¹H/¹³C) and FT-IR spectroscopy to detect aldehyde (C=O stretch ~1720 cm⁻¹) and nitroso (N–N=O ~1450 cm⁻¹) functional groups .
Q. How should researchers characterize the stability of 3-(butylnitrosoamino)propanal under varying storage conditions?
- Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-MS/MS, focusing on byproducts like nitric oxide (NO) derivatives, which are indicative of nitroso compound decomposition .
- Key Findings : Nitrosamines are thermally labile; decomposition above 60°C releases NOx fumes . Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation.
Advanced Research Questions
Q. What experimental designs are optimal for assessing the mutagenic potential of 3-(butylnitrosoamino)propanal?
- Ames Test Protocol : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver homogenate). Prepare doses from 0.1–100 µg/plate and measure revertant colonies. A 2-fold increase over baseline indicates mutagenicity .
- Data Interpretation : Evidence reports mutation activity at 100 µg/plate in S. typhimurium assays for structurally similar nitrosamines. Dose-response curves should be analyzed for statistical significance (e.g., ANOVA, p < 0.05) .
Q. How can conflicting data on the oxidative stability of 3-(butylnitrosoamino)propanal in biological matrices be resolved?
- Analytical Strategy : Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for matrix effects in urine or serum samples . Optimize solid-phase extraction (SPE) protocols with Oasis HLB cartridges and elute with acetonitrile/ethyl acetate (70:30) to recover >85% of the analyte .
- Conflict Resolution : Discrepancies may arise from pH-dependent degradation. Perform stability tests at physiological pH (7.4) and acidic conditions (pH 2–3) to identify optimal storage buffers .
Q. What are the methodological considerations for quantifying 3-(butylnitrosoamino)propanal in environmental samples?
- Sample Preparation : Extract water or soil samples via liquid-liquid extraction (LLE) with dichloromethane. Concentrate extracts under reduced pressure and reconstitute in methanol for analysis .
- Instrumentation : Employ HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor transitions such as m/z 160 → 143 (characteristic of nitrosoamine fragmentation) . Calibrate with a 5-point curve (1–100 ng/mL) and report limits of detection (LOD < 0.5 ng/mL) .
Data Contradictions and Mitigation
- Toxicity vs. Analytical Recovery : reports moderate oral toxicity (LD₅₀: 1500 mg/kg in rats) but does not specify bioaccumulation factors. If environmental studies show low recovery, validate extraction efficiency using spike-and-recovery experiments (80–120% acceptable range) .
- Mutagenicity Mechanisms : While nitrosamines are generally carcinogenic, absence of tumorigenic data for this compound requires confirmation via in vivo models (e.g., rodent bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
